5-Hydrazinobenzothiophene hydrochloride
Description
5-Hydrazinobenzothiophene hydrochloride is a heterocyclic organic compound characterized by a benzothiophene core substituted with a hydrazine group at the 5-position, forming a hydrochloride salt. This structural motif confers unique chemical reactivity, particularly in pharmaceutical and materials science applications. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in synthetic workflows.
Properties
Molecular Formula |
C8H9ClN2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-benzothiophen-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
InChI Key |
VNEIHWRMXWHGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzothiophen-5-yl)hydrazinehydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine and hydrochloric acid. One common method involves the use of aryne intermediates with alkynyl sulfides to form the benzothiophene scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (1-benzothiophen-5-yl)hydrazinehydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-benzothiophen-5-yl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, the applications of "5-Hydrazinobenzothiophene hydrochloride" are discussed in the context of synthesizing related compounds and their potential biological activities .
Synthesis of Benzothiophene Derivatives
- Hydrazones can be synthesized by reacting functionalized benzothiophenes with substituted hydrazines . For example, nitro-substituted benzothiophene is reacted with 4-methyl-phenylhydrazine hydrochloride in ethanol with acetic acid to yield the desired product .
- Various electron-withdrawing group-substituted phenylhydrazines, such as 4-bromo, 4-trifluoromethyl, 4-carboxy, and 3,4-difluorophenyl hydrazine, can be reacted to produce desired products .
Antimicrobial activity
- Pyrazole-derived hydrazones are potent antibacterial agents, particularly against Acinetobacter baumannii .
- Benzothiazole derivatives have been evaluated against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida tropicalis, with the presence of NO2, Br, OCH3, and Cl groups enhancing antibacterial and antifungal activities .
- Oxapyrimidines and thiopyrimidines are used in the chemotherapy of Acquired Immune Deficiency Syndrome (AIDS) .
Case Studies
Mechanism of Action
The mechanism of action of (1-benzothiophen-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit certain enzymes and proteins, leading to their potential use as therapeutic agents . The compound may also interact with cellular receptors and ion channels, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis

*Calculated based on formula C₈H₇N₂S·HCl.
Key Observations :
- Aromatic Systems: While 5-hydrazinobenzothiophene and dosulepin share sulfur-containing heterocycles, benzydamine and chlorphenoxamine incorporate oxygen-based cores (benzofuran, diphenylmethane).
- Reactivity: The hydrazine group in 5-hydrazinobenzothiophene enables nucleophilic reactions (e.g., Schiff base formation), unlike the tertiary amines in dosulepin or benzydamine.
- Solubility: All compounds exhibit improved aqueous solubility due to hydrochloride salt formation, but 5-hydrazinobenzothiophene may show lower lipophilicity compared to dosulepin’s tricyclic system.
Pharmacological and Stability Profiles
- 5-Hydrazinobenzothiophene HCl: Limited direct pharmacological data exist, but its derivatives are explored for enzyme inhibition. Stability studies suggest sensitivity to oxidation due to the hydrazine group, necessitating storage under inert conditions.
- Benzydamine HCl : Demonstrated stability under acidic conditions (pH 1–3) but degrades in UV light . Used topically due to poor systemic absorption.
- Chlorphenoxamine HCl: Exhibits charge-transfer complexation with π-acceptors, impacting its bioavailability .
- Dosulepin HCl : Stability-indicating HPLC methods confirm degradation under alkaline conditions, forming sulfoxide derivatives .
Analytical Methodologies
Analytical techniques for these compounds vary:
- 5-Hydrazinobenzothiophene: Often analyzed via LC-MS due to its reactive hydrazine group.
- Benzydamine and Dosulepin : Quantified using RP-HPLC with UV detection (λ = 220–254 nm) .
- Chlorphenoxamine: Characterized via spectrophotometric methods leveraging charge-transfer complexes .
Critical Research Findings
- Synthetic Utility: 5-Hydrazinobenzothiophene HCl outperforms benzydamine in generating hydrazone derivatives for drug discovery.
- Stability Challenges: Unlike dosulepin, 5-hydrazinobenzothiophene requires stringent oxidative protection, limiting its formulation flexibility.
Biological Activity
5-Hydrazinobenzothiophene hydrochloride, also known as (1-benzothiophen-5-yl)hydrazine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazine group attached to a benzothiophene moiety, which influences its reactivity and biological activity. Its chemical structure can be represented as follows:
This structure allows for various interactions within biological systems, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that derivatives of hydrazine, including this compound, exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain benzothiophene derivatives have been reported to have minimum inhibitory concentrations (MICs) as low as against E. coli, outperforming standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound has also been assessed for antifungal properties, showing effectiveness against various fungal strains. The specific MIC values and comparative efficacy with existing antifungal agents are still under investigation.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties:
- Cytotoxicity : In vitro tests on human cancer cell lines have indicated that this compound can induce cytotoxic effects without significant toxicity to normal cells at certain concentrations. For example, a study found that the compound exhibited a CC50 (cytotoxic concentration) greater than , indicating a favorable safety profile .
- Mechanism of Action : The proposed mechanism involves the interaction with critical cellular targets such as DNA gyrase and other enzymes involved in cell proliferation. Molecular docking studies have revealed favorable binding interactions with these targets, suggesting a pathway for its therapeutic effects against cancer cells .
Synthesis and Evaluation
A systematic evaluation of various benzothiophene derivatives has been conducted to assess their biological activities. Notably:
- A study synthesized several benzothiophene derivatives and tested their antimicrobial activities against multiple strains of bacteria and fungi. The results indicated that modifications to the benzothiophene core significantly impacted their efficacy .
- Another research effort focused on the synthesis of hydrazone derivatives from hydrazine compounds, demonstrating enhanced antibacterial properties compared to traditional antibiotics .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 5-Hydrazinobenzothiophene hydrochloride to ensure compound stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, chemical-resistant goggles, lab coats) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Storage : Store in amber glass containers under inert gas (e.g., nitrogen) in cool (≤4°C), dry, and ventilated conditions. Protect from light and moisture to prevent hydrolysis or degradation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides, chlorates) to prevent hazardous reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm hydrazine and benzothiophene ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak at m/z 199.03 for CHNS·HCl) .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm, C=S vibration at ~1100 cm) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with 5-nitrobenzothiophene. Reduce the nitro group to an amine using catalytic hydrogenation (H, Pd/C) or Sn/HCl .
- Step 2 : React the amine with hydrazine hydrate under acidic conditions (HCl) to form the hydrazine derivative.
- Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?
- Methodological Answer :
- Temperature Control : Maintain temperatures <50°C during hydrazination to prevent side reactions (e.g., over-substitution).
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity .
- Catalytic Additives : Introduce mild acids (e.g., acetic acid) to accelerate hydrazine coupling while suppressing oxidation .
- By-Product Analysis : Monitor reaction progress via TLC or HPLC. Common by-products include dimerized hydrazines or oxidized sulfur species .
Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical IC protocols) to isolate variability .
- Structural Confirmation : Use X-ray crystallography or 2D-NMR to verify compound identity and rule out isomerism or impurities .
- Meta-Analysis : Cross-reference data with computational models (e.g., molecular docking) to assess target-binding consistency .
Q. How can pH-dependent stability of this compound in aqueous solutions be systematically evaluated?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.
Sample aliquots at intervals (0, 24, 48 hrs) for HPLC-UV analysis (λ = 254 nm).
Track degradation products (e.g., benzothiophene quinones) via LC-MS .
- Data Interpretation : Calculate half-life (t) using first-order kinetics. Stability is typically highest at pH 4–6 due to reduced hydrolysis .
Q. What experimental approaches validate the interaction of this compound with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Mutagenesis Studies : Modify putative binding sites on the target to confirm critical interaction residues .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on the cytotoxicity of this compound in different cell lines?
- Methodological Answer :
- Dose-Response Curves : Perform 8-point dilution series (e.g., 0.1–100 µM) to identify IC variability.
- Cell Line Authentication : Use STR profiling to confirm cell line identity and rule out contamination .
- Mechanistic Studies : Assess apoptosis markers (e.g., caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., control vs. treated) with Tukey’s correction .
- Reproducibility Metrics : Report n ≥ 3 independent experiments with SEM/CI intervals .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
